Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate typically involves the reaction of a pyridine derivative with a boron reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a tert-butoxycarbonyl-protected amino group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoroborate group.
Coupling Reactions: It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while substitution reactions may yield various substituted pyridine derivatives .
Scientific Research Applications
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with amino groups.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate involves its reactivity with various nucleophiles and electrophiles. The trifluoroborate group can act as a nucleophile in substitution reactions, while the tert-butoxycarbonyl-protected amino group can undergo deprotection to reveal a reactive amine. These reactive sites enable the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Potassium (2-((tert-butoxycarbonyl)amino)phenyl)trifluoroborate
Uniqueness
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the reactivity of the pyridine ring is advantageous .
Properties
Molecular Formula |
C10H13BF3KN2O2 |
---|---|
Molecular Weight |
300.13 g/mol |
IUPAC Name |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boranuide |
InChI |
InChI=1S/C10H13BF3N2O2.K/c1-10(2,3)18-9(17)16-8-7(11(12,13)14)5-4-6-15-8;/h4-6H,1-3H3,(H,15,16,17);/q-1;+1 |
InChI Key |
TWKGBTUFEABGKZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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